![molecular formula C6H15ClN2O3S B1376521 N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride CAS No. 1361219-74-0](/img/structure/B1376521.png)
N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride
Vue d'ensemble
Description
“N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 1361219-74-0 . It has a molecular weight of 230.72 . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
“N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride” is a powder that is stored at room temperature . Its molecular weight is 230.72 . More detailed physical and chemical properties could not be retrieved from the web search results.Applications De Recherche Scientifique
1. Enzyme Inhibition and Metal Interaction
Quinolinyl sulfonamides like N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride have been identified as potent methionine aminopeptidase (MetAP) inhibitors. These inhibitors exhibit varying inhibitory potencies across different metal forms of Escherichia coli MetAP, and their inhibition is influenced by metal concentration. In-depth analysis indicates that such inhibitors form a metal complex at the enzyme active site, highlighting a typical mechanism of inhibition for many non-peptidic MetAP inhibitors (Huang et al., 2006).
2. Supramolecular Assembly and Hydrogen Bonding
A series of nimesulidetriazole derivatives, structurally related to N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride, have been synthesized and analyzed for their crystal structures and supramolecular assembly. The study demonstrates the effect of substitution on the assembly and highlights the significant role of N(sulphonamide)–H⋯O(sulfonyl) hydrogen bonds in shaping the molecular structure and interactions (Dey et al., 2015).
3. Conversion to Morpholines
N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride has been involved in the conversion of 1,2-amino alcohols into morpholines, serving as a protecting/activating group for amines. This process has demonstrated high yields and efficiency, proving its utility in the synthesis of complex molecules like antidepressant drugs (Fritz et al., 2011).
4. Molecular and Crystal Structure Analysis
The compound and its derivatives have been extensively studied for their molecular and crystal structure. X-ray molecular structure determination and gas-phase structure computations have provided insights into the conformational behavior of these compounds. Such studies are pivotal in understanding the structural prerequisites for biological activity (Remko et al., 2010).
5. Antimicrobial Activity
Research has indicated that derivatives of morpholine-containing 2-R-phenyliminothiazole, structurally related to N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride, exhibit antibacterial and antifungal effects. The most pronounced antibacterial effect was observed against gram-positive strains of microorganisms, indicating potential for the development of new antimicrobial drugs (Yeromina et al., 2019).
Propriétés
IUPAC Name |
N-(morpholin-3-ylmethyl)methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3S.ClH/c1-12(9,10)8-4-6-5-11-3-2-7-6;/h6-8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEKNFFKDJJNMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1COCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid](/img/structure/B1376439.png)

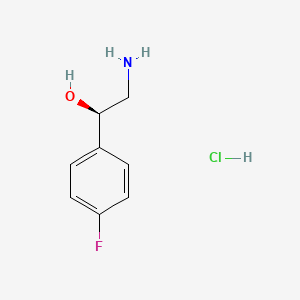
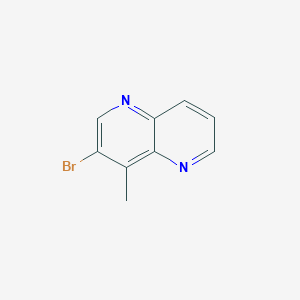

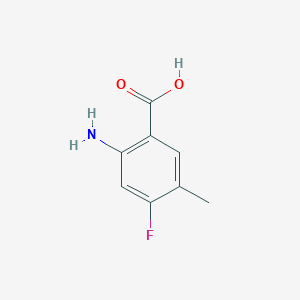
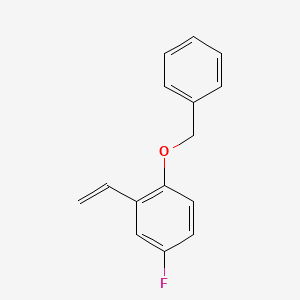
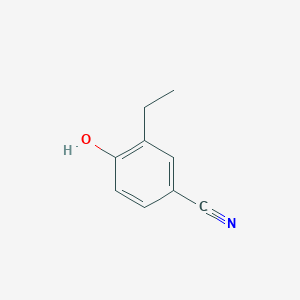
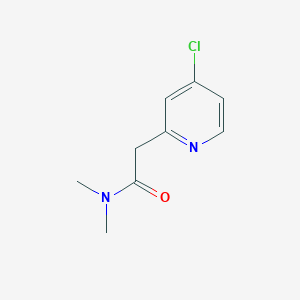
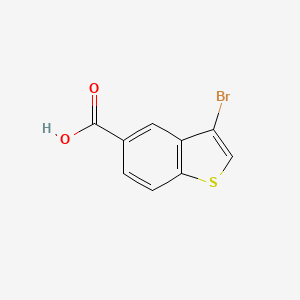
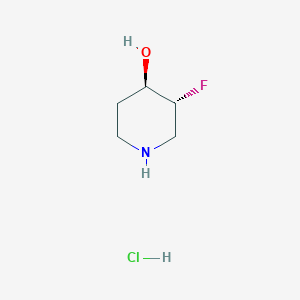
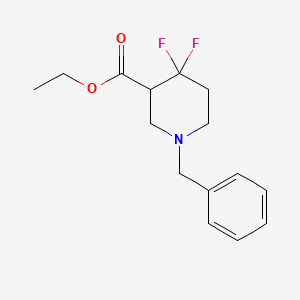
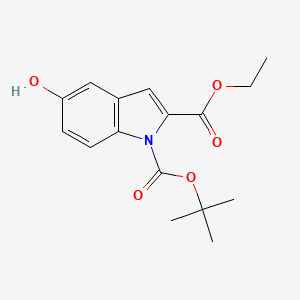
![Tert-butyl 5'-bromo-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B1376461.png)